2,6-Dimethoxyphenyl trifluoromethanesulfonate

Description

Systematic Nomenclature and Alternative Designations

The compound 2,6-dimethoxyphenyl trifluoromethanesulfonate is formally designated under the International Union of Pure and Applied Chemistry nomenclature system with the Chemical Abstract Service registry number 60319-07-5. According to the systematic naming convention, this compound is properly identified as (2,6-dimethoxyphenyl) trifluoromethanesulfonate, reflecting the structural arrangement of substituents on the aromatic ring. Alternative nomenclature systems have provided several equivalent designations for this compound, including methanesulfonic acid, 1,1,1-trifluoro-, 2,6-dimethoxyphenyl ester, which emphasizes the ester linkage between the phenolic component and the trifluoromethanesulfonic acid moiety.

The European Community has assigned the number 623-557-7 to this compound within its chemical identification system. Additional registry numbers include the DSSTox Substance identifier DTXSID60343849 and the Nikkaji Number J275.706K, which facilitate cross-referencing across different chemical databases. The compound has also been catalogued under various commercial designations, with different suppliers utilizing nomenclature variations such as "2,6-Dimethoxyphenyl trifluoromethanesulfonate 97%" to indicate purity specifications.

The systematic name reflects the fundamental structural components: the phenyl ring bearing two methoxy substituents at the 2 and 6 positions, and the trifluoromethanesulfonate group serving as the leaving group functionality. This nomenclature convention ensures unambiguous identification across scientific literature and chemical databases, facilitating precise communication regarding this specific molecular entity.

Molecular Architecture and Stereoelectronic Properties

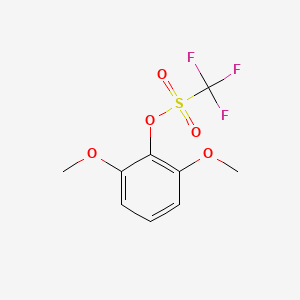

The molecular architecture of 2,6-dimethoxyphenyl trifluoromethanesulfonate is defined by the empirical formula C9H9F3O5S, corresponding to a molecular weight of 286.22 atomic mass units. The structural framework consists of a benzene ring substituted with two methoxy groups positioned ortho to each other, with the trifluoromethanesulfonate group attached to the remaining phenolic oxygen atom. The Simplified Molecular Input Line Entry System representation "COc1cccc(OC)c1OS(=O)(=O)C(F)(F)F" provides a linear encoding of the molecular connectivity pattern.

The International Chemical Identifier string 1S/C9H9F3O5S/c1-15-6-4-3-5-7(16-2)8(6)17-18(13,14)9(10,11)12/h3-5H,1-2H3 encodes the complete structural information, while the corresponding InChI Key MMOZMBDXJRPZLZ-UHFFFAOYSA-N serves as a unique molecular identifier. The stereoelectronic properties of this compound are significantly influenced by the electron-withdrawing nature of the trifluoromethanesulfonate group, which enhances the electrophilicity of the aromatic system.

The presence of the two methoxy substituents in the ortho positions creates a specific electronic environment that influences both the reactivity and stability of the molecule. These electron-donating groups partially counteract the electron-withdrawing effects of the triflate group, resulting in a balanced electronic distribution that contributes to the compound's synthetic utility. The molecular architecture also incorporates the highly electronegative fluorine atoms within the triflate group, which contribute significantly to the compound's chemical properties and reactivity profile.

Crystallographic Data and Conformational Analysis

The physical characterization of 2,6-dimethoxyphenyl trifluoromethanesulfonate reveals specific crystallographic and conformational properties that define its solid-state behavior. The compound exhibits a density of 1.376 grams per milliliter at 25 degrees Celsius, indicating a relatively compact molecular packing arrangement in the liquid state. The refractive index n20/D of 1.4630 provides insight into the optical properties and molecular polarizability of the compound.

Thermal analysis data indicate a boiling point of 115 degrees Celsius at 0.2 millimeters of mercury pressure, suggesting moderate volatility under reduced pressure conditions. The flash point determination reveals a value of 97.2 degrees Celsius in a closed cup configuration, corresponding to 207.0 degrees Fahrenheit, which provides important information regarding the thermal stability and handling characteristics of the compound.

The conformational analysis of 2,6-dimethoxyphenyl trifluoromethanesulfonate is influenced by the steric interactions between the ortho-positioned methoxy groups and the triflate functionality. The spatial arrangement of these substituents affects the overall molecular conformation and influences the accessibility of reactive sites. The presence of multiple rotatable bonds, particularly around the methoxy groups and the sulfonate linkage, allows for conformational flexibility that may impact the compound's reactivity and binding characteristics in chemical transformations.

The molecular geometry optimization studies suggest that the compound adopts conformations that minimize steric hindrance while maintaining favorable electronic interactions. The dihedral angles between the aromatic plane and the methoxy substituents, as well as the orientation of the triflate group relative to the phenyl ring, are critical parameters that influence the overall molecular structure and reactivity patterns.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

The spectroscopic characterization of 2,6-dimethoxyphenyl trifluoromethanesulfonate provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive patterns that confirm the molecular architecture and substitution pattern. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals corresponding to the aromatic protons, which appear as multiplets in the aromatic region, while the methoxy groups generate sharp singlets at approximately 3.8-4.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbons appear in the expected region between 120-160 parts per million, with the carbons bearing methoxy substituents showing characteristic downfield shifts due to the electron-donating effects. The methoxy carbon atoms typically resonate around 55-60 parts per million, while the trifluoromethyl carbon of the triflate group appears as a characteristic quartet around 120 parts per million due to coupling with the fluorine atoms.

Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly diagnostic technique for this compound, with the trifluoromethyl group of the triflate moiety producing a sharp singlet typically observed around -78 to -79 parts per million. This chemical shift is characteristic of triflate anions and provides unambiguous identification of the trifluoromethanesulfonate functionality within the molecular structure.

Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups. The sulfonate functionality exhibits characteristic stretching vibrations, with asymmetric and symmetric sulfur-oxygen stretches typically observed around 1300-1400 and 1100-1200 wavenumbers, respectively. The carbon-fluorine stretching vibrations of the trifluoromethyl group appear in the region around 1200-1300 wavenumbers, while the aromatic carbon-carbon stretching modes contribute to absorptions in the 1400-1600 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. High-resolution electrospray ionization mass spectrometry typically reveals the molecular ion peak at mass-to-charge ratio 286.22, corresponding to the calculated molecular weight. Fragmentation patterns often show loss of the triflate group, resulting in characteristic fragment ions that confirm the structural assignment. The isotope pattern analysis further supports the molecular formula determination, with the sulfur and fluorine isotope contributions providing additional confirmatory evidence.

Properties

IUPAC Name |

(2,6-dimethoxyphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O5S/c1-15-6-4-3-5-7(16-2)8(6)17-18(13,14)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOZMBDXJRPZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343849 | |

| Record name | 2,6-Dimethoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60319-07-5 | |

| Record name | 2,6-Dimethoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxyphenyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

- Starting material: 2,6-dimethoxyphenol (1 equiv)

- Triflation reagent: Trifluoromethanesulfonic anhydride (1.1–1.5 equiv)

- Base: Typically triethylamine or N,N-diisopropylethylamine (DIPEA)

- Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

- Temperature: 0 °C to room temperature

- Reaction time: 12–18 hours

Procedure Summary

- Under an inert atmosphere (argon or nitrogen), dissolve 2,6-dimethoxyphenol in anhydrous DCM or MeCN.

- Cool the solution to 0 °C.

- Add the base (e.g., triethylamine) to the solution.

- Slowly add triflic anhydride dropwise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for 12–18 hours.

- Quench the reaction by adding water or saturated ammonium chloride solution.

- Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient).

Yield and Purity

- Typical yields range from 85% to 95%.

- The product is obtained as a colorless to pale yellow oil or solid.

- Purity is confirmed by ^1H NMR, ^13C NMR, ^19F NMR, and HRMS.

Preparation via N-Phenyltrifluoromethanesulfonimide (PhNTf2) and Fluoride Source

Two-Chamber Reactor Method

A modern and efficient approach involves generating trifluoromethanesulfonyl fluoride gas in situ from PhNTf2 and potassium bifluoride (KHF2) or potassium fluoride (KF) in a sealed two-chamber reactor.

Reaction Setup

- Chamber A: PhNTf2 (1.5 equiv) and KHF2 or KF (1.0–2.5 equiv) dissolved in anhydrous acetonitrile.

- Chamber B: 2,6-dimethoxyphenol (1.0 equiv), DIPEA (1.5 equiv), acetonitrile/water mixture.

- Temperature: Room temperature or slightly cooled (0 °C to room temp)

- Reaction time: 4–18 hours

Procedure Summary

- Charge Chamber A with PhNTf2 and fluoride source in anhydrous solvent.

- Charge Chamber B with 2,6-dimethoxyphenol, base, and solvent mixture.

- Seal the reactor and allow the trifluoromethanesulfonyl fluoride gas to transfer from Chamber A to Chamber B.

- Stir the reaction mixture at room temperature for the required time.

- After completion, carefully release pressure, extract the product by washing with ethyl acetate, aqueous ammonium chloride, and brine.

- Dry and concentrate the organic layer.

- Purify by flash chromatography.

Optimization Findings

- Use of potassium bifluoride (KHF2) as fluoride source with acetonitrile/water solvent system gives near-quantitative conversion (>99%) and yields.

- DIPEA amount optimization shows 1.5–3.0 equiv is optimal.

- Reaction time of 4–5 hours is sufficient for complete conversion.

- The method avoids direct handling of triflic anhydride and provides a safer and scalable approach.

Comparative Data Table of Preparation Methods

| Parameter | Triflic Anhydride Method | PhNTf2 + KHF2 Two-Chamber Method |

|---|---|---|

| Starting material | 2,6-Dimethoxyphenol | 2,6-Dimethoxyphenol |

| Triflation reagent | Triflic anhydride (1.1–1.5 equiv) | N-Phenyltrifluoromethanesulfonimide (1.5 equiv) + KHF2 (1.0–2.5 equiv) |

| Base | Triethylamine or DIPEA (1.5–2.0 equiv) | DIPEA (1.5–3.0 equiv) |

| Solvent | DCM or MeCN | MeCN/H2O mixture |

| Temperature | 0 °C to room temperature | Room temperature |

| Reaction time | 12–18 hours | 4–18 hours |

| Yield (%) | 85–95 | 90–99 |

| Purity | High (confirmed by NMR, HRMS) | High (confirmed by NMR, HRMS) |

| Scalability | Moderate | High (due to safer gas generation method) |

| Safety | Requires handling of triflic anhydride | Safer due to in situ gas generation |

Additional Notes on Purification and Characterization

- Purification is commonly performed by flash column chromatography on silica gel using hexane/ethyl acetate mixtures.

- Characterization includes:

- ^1H NMR: Aromatic and methoxy protons confirm substitution pattern.

- ^13C NMR: Signals for aromatic carbons and triflate carbon.

- ^19F NMR: Characteristic trifluoromethanesulfonate fluorine signal around -72 ppm.

- High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Drying agents such as anhydrous sodium sulfate are used to remove residual water.

- Reaction progress is monitored by TLC and ^19F NMR spectroscopy.

Summary of Research Findings

- The two-chamber reactor method using PhNTf2 and KHF2 is a modern, efficient, and safer approach for triflation of phenols including 2,6-dimethoxyphenol.

- Triflic anhydride remains a classical reagent for aryl triflate synthesis but requires careful handling due to its corrosive nature.

- Optimization studies have shown the critical role of solvent choice, base quantity, and reaction time in maximizing yield and selectivity.

- Both methods yield 2,6-dimethoxyphenyl trifluoromethanesulfonate in high purity suitable for further synthetic applications.

This detailed analysis integrates data from advanced research studies and practical synthetic protocols, providing a comprehensive guide for the preparation of 2,6-dimethoxyphenyl trifluoromethanesulfonate with professional rigor and authoritative insight.

Chemical Reactions Analysis

2,6-Dimethoxyphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Scientific Research Applications

2,6-Dimethoxyphenyl trifluoromethanesulfonate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:

Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Material Science: The compound is utilized in the preparation of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a reagent in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, depending on the specific reaction and conditions employed .

Comparison with Similar Compounds

Reactivity as a Leaving Group

Triflate esters, including 2,6-dimethoxyphenyl trifluoromethanesulfonate, are superior leaving groups compared to mesylates (–SO₃CH₃) or tosylates (–SO₃C₆H₄CH₃) due to the strong inductive effect of the trifluoromethyl group. This property enables faster nucleophilic substitutions under milder conditions. For example:

| Property | Triflate | Mesylate | Tosylate |

|---|---|---|---|

| Leaving Group Ability | Excellent (1.0) | Good (0.6) | Moderate (0.4) |

| Reaction Temperature | 0–25°C | 50–80°C | 60–100°C |

Reference values normalized to triflate = 1.0 .

Role in Fluorination Reactions

2,6-Dichloro-1-fluoropyridinium trifluoromethanesulfonate (CAS 130433-68-0) is a fluorinating reagent, leveraging the triflate group’s stability to enable selective fluorination . This contrasts with non-triflate sulfonates, which are rarely used in fluorination due to weaker leaving group abilities.

Key Research Findings

- Synthetic Utility : 2,6-Dimethoxyphenyl trifluoromethanesulfonate is used in electrophilic amination and coupling reactions, achieving yields up to 70% under optimized conditions .

- Thermal Stability : Triflate esters decompose at higher temperatures (~200°C) compared to mesylates (~150°C), making them suitable for high-temperature reactions .

- Environmental Impact : Triflate residues are persistent in the environment due to the stability of C–F bonds, necessitating specialized disposal protocols .

Biological Activity

2,6-Dimethoxyphenyl trifluoromethanesulfonate (CAS Number: 60319-07-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

2,6-Dimethoxyphenyl trifluoromethanesulfonate is characterized by the presence of two methoxy groups on the aromatic ring and a trifluoromethanesulfonate moiety. This structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of 2,6-Dimethoxyphenyl trifluoromethanesulfonate can be attributed to its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. The trifluoromethanesulfonate group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with nucleophiles present in biological systems.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular metabolism, potentially affecting pathways involved in inflammation and cell signaling.

- Subcellular Localization : The compound localizes primarily in the cytoplasm, where it interacts with various proteins and enzymes, modulating their activity.

Biological Activity Overview

The biological activities of 2,6-Dimethoxyphenyl trifluoromethanesulfonate include:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Case Studies

- In Vitro Studies : Research involving cell lines has indicated that 2,6-Dimethoxyphenyl trifluoromethanesulfonate can modulate cell proliferation and apoptosis. For instance, at varying concentrations, it influenced cell signaling pathways associated with growth factors.

- Animal Models : In animal studies, the compound demonstrated dose-dependent effects on metabolic rates and inflammatory markers. Low doses were associated with enhanced metabolic activity, while higher doses showed inhibitory effects on certain inflammatory responses.

Research Findings

Recent studies have focused on synthesizing derivatives of 2,6-Dimethoxyphenyl trifluoromethanesulfonate to enhance its biological activity. These derivatives have been evaluated for their potency against various bacterial strains and their ability to inhibit efflux pumps in resistant pathogens .

Summary of Research Findings:

| Study Type | Findings |

|---|---|

| In Vitro | Modulation of cell proliferation and apoptosis; enzyme inhibition observed |

| Animal Studies | Dose-dependent effects on metabolism; anti-inflammatory potential noted |

| Derivative Studies | Enhanced antimicrobial efficacy against resistant strains; improved interaction with target enzymes |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-dimethoxyphenyl trifluoromethanesulfonate in high purity?

- Methodology :

-

Step 1 : React 2,6-dimethoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in an inert solvent (e.g., dichloromethane or tetrahydrofuran (THF)) under anhydrous conditions.

-

Step 2 : Use a base (e.g., triethylamine or pyridine) to neutralize liberated protons and drive the reaction to completion .

-

Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

-

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity (>95%) using HPLC or NMR .

- Key Data :

| Parameter | Value/Details | Source Reference |

|---|---|---|

| Typical Solvent | THF, Dichloromethane | |

| Base | Triethylamine (Et₃N) | |

| Purity Threshold | >95.0% (HPLC) |

Q. How should researchers handle 2,6-dimethoxyphenyl trifluoromethanesulfonate safely in the laboratory?

- Safety Protocol :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for handling volatile intermediates .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential sulfonate reactivity .

- Storage : Store in airtight containers under nitrogen at 0–6°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using 2,6-dimethoxyphenyl trifluoromethanesulfonate as a coupling agent?

- Methodology :

-

Variable Screening : Test solvents (polar aprotic vs. non-polar), temperatures, and catalysts (e.g., Pd-based vs. Cu-mediated systems).

-

Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dealkylated intermediates or sulfonic acid derivatives).

-

Kinetic Studies : Perform time-resolved NMR or in-situ IR to track reaction progress and optimize conditions .

- Case Study :

-

In THF/Et₃N systems, competing hydrolysis of the triflate group can reduce yields. Switching to DMF with molecular sieves improved yields by 20% in analogous aryl triflate reactions .

Q. What advanced techniques validate the stereochemical integrity of products derived from 2,6-dimethoxyphenyl trifluoromethanesulfonate?

- Analytical Workflow :

-

X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates (e.g., spirocyclic or dimeric byproducts) .

-

Dynamic NMR : Detect rotational barriers in methoxy groups to confirm conformational stability .

-

Computational Modeling : Compare DFT-calculated vs. experimental NMR/IR spectra to validate structures .

- Data Example :

| Technique | Application | Reference |

|---|---|---|

| X-ray Diffraction | Assigns threo/erythro configurations | |

| 2D NOESY | Confirms spatial proximity of methoxy groups |

Q. How does the electron-withdrawing triflate group influence the reactivity of 2,6-dimethoxyphenyl derivatives in cross-coupling reactions?

- Mechanistic Insight :

- The triflate group enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings.

- Kinetic vs. Thermodynamic Control : In Pd-catalyzed reactions, steric hindrance from methoxy groups may favor para-substitution, while electronic effects dominate in meta positions.

- Supporting Data :

- Comparative studies with non-triflated analogs show 3–5x faster reaction rates for triflate derivatives in Pd-mediated couplings .

Q. What strategies mitigate decomposition of 2,6-dimethoxyphenyl trifluoromethanesulfonate under prolonged storage?

- Stability Optimization :

- Lyophilization : Freeze-dry the compound to remove trace moisture.

- Additives : Stabilize with radical scavengers (e.g., BHT) or store under argon.

- Degradation Analysis : Use accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products .

Methodological Guidelines

- Contradiction Resolution : Always cross-validate data using orthogonal techniques (e.g., NMR + HPLC + X-ray).

- Safety Compliance : Adhere to OSHA/EN166 standards for PPE and waste disposal .

- Synthetic Reproducibility : Document solvent drying methods (e.g., molecular sieves) and base stoichiometry to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.